molecular formula C9H11Cl2N3 B2673791 3-Pyridin-2-ylazetidine-3-carbonitrile;dihydrochloride CAS No. 2138565-75-8

3-Pyridin-2-ylazetidine-3-carbonitrile;dihydrochloride

Cat. No. B2673791
CAS RN: 2138565-75-8
M. Wt: 232.11
InChI Key: YSVYHQGGYUDEGP-UHFFFAOYSA-N
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Description

3-Pyridin-2-ylazetidine-3-carbonitrile;dihydrochloride, also known as PAC, is a small molecule that has been extensively studied for its potential applications in scientific research. PAC is a heterocyclic compound with a pyridine ring and an azetidine ring, which gives it unique properties that make it useful in a variety of research fields.

Scientific Research Applications

Heterocyclic Chemistry in Drug Discovery : Research highlights the significance of heterocyclic compounds, like pyrrolidine and its derivatives, in medicinal chemistry. Pyrrolidine, a saturated five-membered nitrogen-containing ring, is utilized extensively to design compounds for treating human diseases. Its popularity stems from its sp3-hybridization, which allows efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage through non-planarity. The synthesis and functionalization of pyrrolidine rings, including modifications to improve biological activity through structure-activity relationship (SAR) analysis, guide the development of new compounds with varied biological profiles (Li Petri et al., 2021).

Synthetic Intermediates for Heterocycles : Enaminoketones and esters, closely related to the core structure of "3-Pyridin-2-ylazetidine-3-carbonitrile; dihydrochloride", serve as crucial intermediates for synthesizing heterocyclic compounds, including pyridine, pyrimidine, and pyrrole derivatives. Their versatility as synthetic intermediates underscores their importance in creating compounds with potential anticonvulsant properties and other biological activities (Negri et al., 2004).

Catalysis in Heterocyclic Synthesis : The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which share a similar heterocyclic nature with "3-Pyridin-2-ylazetidine-3-carbonitrile; dihydrochloride", utilizes hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This approach to synthesizing heterocyclic compounds highlights the evolving methodologies in drug synthesis, aiming at developing lead molecules with therapeutic potential (Parmar et al., 2023).

Optical Sensors and Biological Significance : Pyrimidine derivatives, which share structural similarities with the compound , are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This demonstrates the dual utility of such heterocyclic compounds in both sensing applications and medicinal chemistry (Jindal & Kaur, 2021).

properties

IUPAC Name

3-pyridin-2-ylazetidine-3-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-5-9(6-11-7-9)8-3-1-2-4-12-8;;/h1-4,11H,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYHQGGYUDEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138565-75-8
Record name 3-(pyridin-2-yl)azetidine-3-carbonitrile dihydrochloride
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